molecular formula C17H16N6O5 B2537725 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1448075-54-4

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2537725
CAS No.: 1448075-54-4
M. Wt: 384.352
InChI Key: JNPGGWTXNHPHQR-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a benzodioxole moiety linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.

    Attachment of the Acetamide Group: The benzodioxole is then reacted with chloroacetic acid to form 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid.

    Formation of the Pyridazinone Moiety: This involves the reaction of hydrazine with ethyl acetoacetate to form 6-oxo-1,6-dihydropyridazine.

    Coupling of the Triazole Group: The pyridazinone is then reacted with 1H-1,2,4-triazole in the presence of a coupling agent to form the desired triazole derivative.

    Final Coupling Reaction: The triazole derivative is then coupled with 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid in the presence of a coupling agent to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the pyridazinone moiety.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids.

    Reduction: Reduction of the pyridazinone moiety can yield dihydropyridazine derivatives.

    Substitution: Substitution reactions can lead to the formation of various amide or thioamide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the triazole and pyridazinone moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid
  • 2-(2H-1,3-benzodioxol-5-yl)ethanol
  • (E)-5-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to its combination of a benzodioxole moiety with a triazole and pyridazinone moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O5/c24-16(8-26-12-1-2-13-14(7-12)28-11-27-13)19-5-6-22-17(25)4-3-15(21-22)23-10-18-9-20-23/h1-4,7,9-10H,5-6,8,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPGGWTXNHPHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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